molecular formula C18H13ClF6N2O4 B2640747 N'-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 860788-22-3

N'-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2640747
CAS No.: 860788-22-3
M. Wt: 470.75
InChI Key: LLRHNDUGRQNUEP-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a complex organic compound characterized by the presence of a chlorobenzoyl group and two trifluoroethoxy groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoyl chloride
  • 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
  • N’-(4-chlorobenzoyl)benzohydrazide

Uniqueness

N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of both the chlorobenzoyl and trifluoroethoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF6N2O4/c19-11-3-1-10(2-4-11)15(28)26-27-16(29)13-7-12(30-8-17(20,21)22)5-6-14(13)31-9-18(23,24)25/h1-7H,8-9H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRHNDUGRQNUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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